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Compound of Interest

Compound Name: 2-Chloro-6-fluoronitrobenzene

Cat. No.: B1304941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

2-Chloro-6-fluoronitrobenzene is a versatile aromatic compound that serves as a crucial

building block in the synthesis of a wide range of high-value chemicals. Its unique substitution

pattern, featuring a nitro group flanked by two different halogen atoms, offers chemists multiple

points for selective functionalization. This guide provides a comparative overview of its

applications, particularly in the agrochemical and pharmaceutical industries, supported by

experimental data and detailed protocols.

Performance in Synthesis: A Comparative Overview
2-Chloro-6-fluoronitrobenzene is a key intermediate in the production of agrochemicals,

pharmaceuticals, dyes, and specialty polymers.[1][2] Its utility stems from the presence of

reactive sites that allow for precise molecular modifications, which is essential for achieving

desired biological activity and material properties.[3]

The primary application of 2-Chloro-6-fluoronitrobenzene lies in nucleophilic aromatic

substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group

activates the benzene ring for nucleophilic attack, facilitating the displacement of either the

chlorine or fluorine atom. This reactivity is fundamental to its role in constructing complex

molecules.

While direct comparative studies benchmarking 2-Chloro-6-fluoronitrobenzene against other

dihaloaromatic precursors are not extensively available in publicly accessible literature, its
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value can be inferred from its widespread use in industrial synthesis. The differential reactivity

of the C-F versus C-Cl bond, influenced by the ortho-nitro group, allows for selective

transformations that are critical in multi-step synthetic sequences.

Applications in Agrochemical Synthesis
This compound is a precursor for active ingredients in modern crop protection agents, including

pesticides, herbicides, and fungicides.[1][3] The chlorine and fluorine substituents, combined

with the nitro group, contribute to the development of compounds with targeted biological

activity and improved environmental profiles.[1]

Applications in Pharmaceutical Synthesis
In the pharmaceutical sector, 2-Chloro-6-fluoronitrobenzene is utilized in the synthesis of

novel active pharmaceutical ingredients (APIs). The strategic placement of its functional groups

allows for the precise modifications necessary to enhance pharmacological activity and

optimize pharmacokinetic properties.

Data Summary:
While specific comparative data is limited, the following table outlines the key characteristics of

2-Chloro-6-fluoronitrobenzene and its common reaction pathways.

Property/Reaction Description

Molecular Formula C₆H₃ClFNO₂

Molecular Weight 175.54 g/mol

Appearance Light yellow powder

Purity (Typical) ≥98.0%

Key Reactions
Nucleophilic Aromatic Substitution (SNAr),

Reduction of Nitro Group

Common Nucleophiles Amines, Alkoxides, Thiolates

Experimental Protocols
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A foundational step in the application of 2-Chloro-6-fluoronitrobenzene is its own synthesis.

Below is a detailed experimental protocol for its preparation.

Synthesis of 2-Chloro-6-fluoronitrobenzene[4]
Materials:

2-chloro-6-fluoroaniline hydrochloride (17.2 g)

Concentrated hydrochloric acid (12.5 ml)

Water (150 ml + 25 ml + 300 ml)

Sodium nitrite (9 g + 60 g)

Cuprocupric sulfite (18 g)

Ether

Magnesium sulfate

Procedure:

A solution of 17.2 g of 2-chloro-6-fluoroaniline hydrochloride and 12.5 ml of concentrated

hydrochloric acid in 150 ml of water is prepared.

To this solution, a solution of 9 g of sodium nitrite in 25 ml of water is added slowly, while

maintaining the temperature below 5°C.

The resulting solution is then added to a stirred suspension of 18 g of cuprocupric sulfite and

60 g of sodium nitrite in 300 ml of water at room temperature.

The mixture is stirred for 1 hour.

The product is isolated by steam distillation.

The distillate is extracted with ether.
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The ether extract is dried over magnesium sulfate, concentrated, and distilled to yield 7.8 g

of 2-Chloro-6-fluoronitrobenzene.

Product Specifications:

Boiling Point: 148°-152°C at 30 mm Hg

Purity: >95% (by Gas Chromatography)[4]

Reaction Pathways and Workflows
The following diagrams illustrate the synthesis of 2-Chloro-6-fluoronitrobenzene and a

general workflow for its application in nucleophilic aromatic substitution reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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